Cupric hydroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

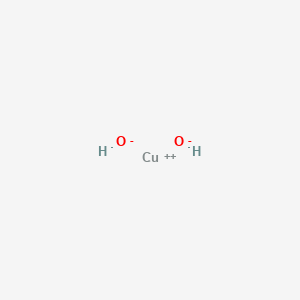

Cupric hydroxide, also known as copper(II) hydroxide, is an inorganic compound with the chemical formula Cu(OH)₂. It typically appears as a pale blue or bluish-green solid that is insoluble in water. This compound is often formed as a precipitate when sodium or potassium hydroxide is added to a solution containing copper salts, such as copper sulfate. The structure of cupric hydroxide consists of copper ions coordinated with hydroxide ions, forming a layered structure that contributes to its unique properties .

- With hydrochloric acid:

- With sulfuric acid:

- With nitric acid:

Cupric hydroxide can be synthesized through several methods:

- Precipitation Method: This is the most common method, where sodium hydroxide or potassium hydroxide is added to a solution of copper sulfate. The reaction leads to the formation of a blue precipitate of cupric hydroxide:

- Ammonia Method: Aqueous ammonia can also be used to precipitate cupric hydroxide from copper sulfate solutions:

- Thermal Decomposition: Heating other copper compounds, such as copper carbonate or nitrate, can yield cupric hydroxide under controlled conditions .

Studies have shown that cupric hydroxide interacts with various biological systems and environmental factors. Its solubility and bioavailability can be influenced by pH levels and the presence of organic matter in soil or water systems. These interactions are crucial for understanding its efficacy as an agricultural agent and its environmental impact .

Several compounds share similarities with cupric hydroxide, particularly in terms of their chemical behavior and applications:

| Compound | Chemical Formula | Properties/Uses |

|---|---|---|

| Copper(I) Hydroxide | Cu(OH) | Less stable than cupric hydroxide; used in some organic synthesis. |

| Copper(II) Oxide | CuO | Black solid; used as a pigment and in catalysis. |

| Copper Carbonate | CuCO₃ | Green mineral; used in pigments and ceramics. |

| Malachite | Cu₂(OH)₂CO₃ | A hydrated copper carbonate; used as a gemstone and pigment. |

Uniqueness of Cupric Hydroxide

What sets cupric hydroxide apart from these similar compounds is its specific role in agriculture as an effective fungicide while maintaining relative stability under various conditions. Its ability to decompose into copper oxide upon heating also distinguishes it from other copper compounds, which may not exhibit such thermal behavior .

UNII

Other CAS

1344-69-0